molecular formula C9H12N2O4S B5287099 2-methoxy-N-methyl-5-sulfamoylbenzamide

2-methoxy-N-methyl-5-sulfamoylbenzamide

Cat. No.: B5287099
M. Wt: 244.27 g/mol
InChI Key: TUQKFBZMZZYOQU-UHFFFAOYSA-N
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Description

2-Methoxy-N-methyl-5-sulfamoylbenzamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its molecular formula C9H12N2O4S and is often used in analytical method development, method validation, and quality control applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-methyl-5-sulfamoylbenzamide typically involves the reaction of 2-methoxy-5-sulfamoylbenzoic acid with N-methylamine. This reaction is usually carried out in the presence of a coupling agent such as 1-methyl-2-chloropyridinium iodide in a solvent like acetone .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-methyl-5-sulfamoylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-Methoxy-N-methyl-5-sulfamoylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-methyl-5-sulfamoylbenzamide involves its interaction with specific molecular targets. It acts as a selective antagonist of central dopamine receptors, particularly D2, D3, and D4 receptors. This interaction regulates the dynamics of the digestive system and exerts effects on both central and peripheral nervous circuits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups that confer distinct chemical properties and biological activities. Its ability to selectively interact with dopamine receptors makes it particularly valuable in medical research .

Properties

IUPAC Name

2-methoxy-N-methyl-5-sulfamoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-11-9(12)7-5-6(16(10,13)14)3-4-8(7)15-2/h3-5H,1-2H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQKFBZMZZYOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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